6-Bromopyrido[2,3-B]pyrazine Lipophilicity Differential Versus Unsubstituted Parent Scaffold
The introduction of a bromine substituent at the 6-position of the pyrido[2,3-b]pyrazine core markedly increases calculated lipophilicity relative to the unsubstituted parent scaffold. The parent pyrido[2,3-b]pyrazine (CAS 322-46-3) exhibits a logP value of 1.0248 [1], whereas 6-bromopyrido[2,3-b]pyrazine displays a calculated XLogP3 of 1.5 . This represents a lipophilicity increase of approximately 46% on the logarithmic partition coefficient scale.
| Evidence Dimension | Calculated Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazine (CAS 322-46-3): LogP = 1.0248 |
| Quantified Difference | ΔLogP ≈ +0.475 (approximately 46% increase on log scale) |
| Conditions | Computational prediction methods (XLogP3 algorithm vs. calculated LogP) |
Why This Matters
The elevated lipophilicity alters both biological membrane permeability and chromatographic retention behavior, directly impacting hit-to-lead optimization workflows and purification strategies relative to less lipophilic pyridopyrazine scaffolds.
- [1] Molbase. Pyrido[2,3-b]pyrazine (CAS 322-46-3). Accessed 2025. View Source
